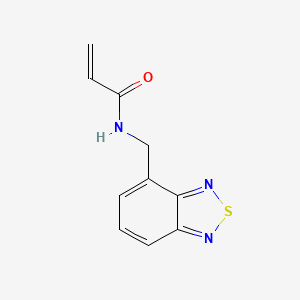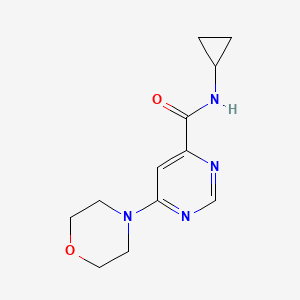![molecular formula C24H22N6O3 B2363663 6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415488-83-2](/img/structure/B2363663.png)
6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
BenchChem offers high-quality 6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potent and Selective Inhibitors Synthesis
This compound has been explored as a potent and selective inhibitor for enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant in developing treatments for conditions such as type-2 diabetes. These inhibitors have been synthesized using carbon-13 and carbon-14 labels to facilitate studies in drug metabolism, pharmacokinetics, and bioanalytics (Latli et al., 2017).
Ultrasonic Irradiation in Synthesis
The compound and its derivatives have been synthesized using ultrasonic irradiation in aqueous media, demonstrating its potential as corrosion inhibitors for mild steel in acidic environments. This approach highlights the compound's application in materials science, particularly in corrosion resistance (Dandia et al., 2013).
Spectroscopic Analysis and Structural Features
Studies focusing on the spectroscopic analysis of similar pyridine derivatives reveal insights into their structural features. These compounds have been analyzed for their optical properties using UV-vis absorption and fluorescence spectroscopy, contributing to our understanding of their molecular characteristics (Cetina et al., 2010).
Antimicrobial Activity
Certain derivatives of this compound have shown significant antimicrobial activity. These findings are crucial for developing new antibacterial agents, with minimal inhibitory concentration values suggesting potential effectiveness against various bacterial strains (Bogdanowicz et al., 2013).
Applications in Electronics
The pyrazolo[4,3-b]pyridine derivatives of this compound have been studied for their thermal stability and polycrystalline structure, leading to applications in electronic devices. Such studies are vital in exploring new materials for electronic and optoelectronic applications (El-Menyawy et al., 2019).
Molecular Docking and Screening
This compound has been part of studies involving molecular docking and in vitro screening, particularly for newly synthesized derivatives. Such research aids in identifying promising compounds for antimicrobial and antioxidant activities, highlighting the compound's pharmaceutical relevance (Flefel et al., 2018).
Propiedades
IUPAC Name |
6-[5-(4-methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-33-20-9-22(31)30(19-5-3-2-4-6-19)27-23(20)24(32)29-14-17-12-28(13-18(17)15-29)21-8-7-16(10-25)11-26-21/h2-9,11,17-18H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHMSGGBKIQWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![morpholino(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methanone](/img/structure/B2363590.png)
![8-(2,5-dimethoxyphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363593.png)





![N-{4-[4-(3-acetamidopropyl)phenyl]-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2363600.png)

![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2363602.png)
![(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2363603.png)